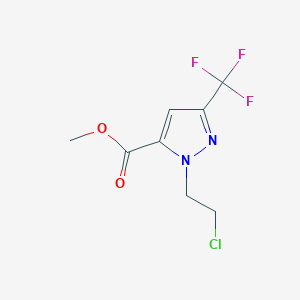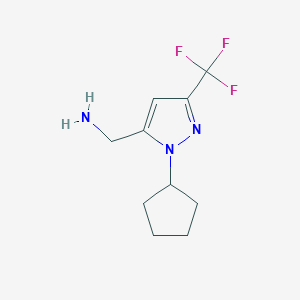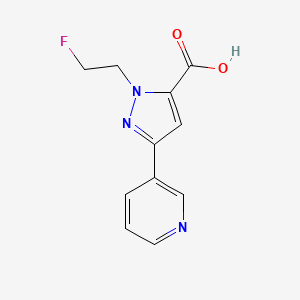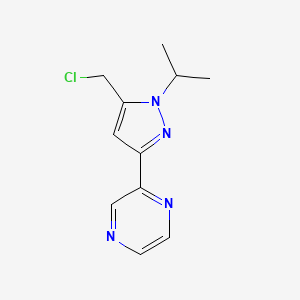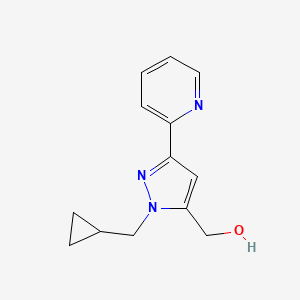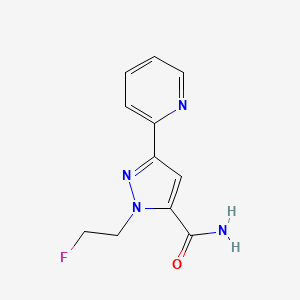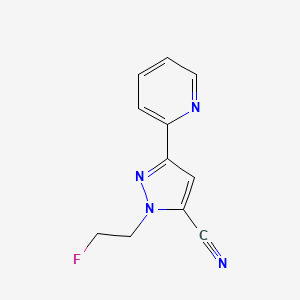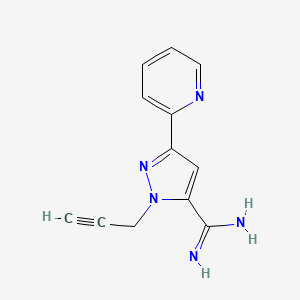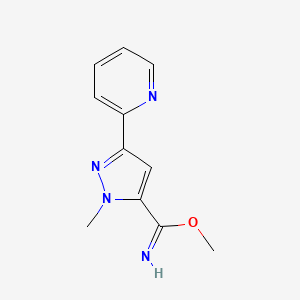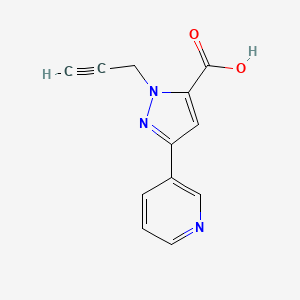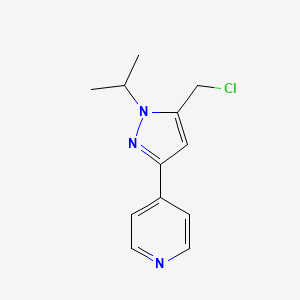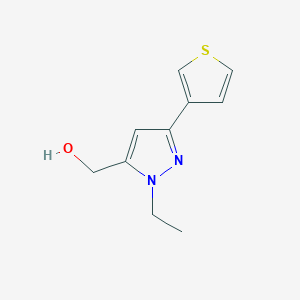![molecular formula C11H14N4O B1481593 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-53-4](/img/structure/B1481593.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a type of imidazo[1,2-b]pyrazole-7-carboxamide . It has been tested for cytotoxic activity against various leukemia cell lines, including Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Molecular Structure Analysis
The molecular structure of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” has been confirmed by 1H NMR, 13C NMR, and HRMS analyses .Scientific Research Applications
Acute Myeloid Leukemia (AML) Treatment
This compound has been studied for its potential to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in AML. The treatment with this derivative leads to ERK phosphorylation, an early survival response, followed by an increase in Bcl-xlbright and pAktbright cells, indicating a pathway towards cellular differentiation .
Myeloid-Derived Suppressor Cells (MDSCs)
Similar to its effects on AML, the compound has been shown to affect MDSCs. By inducing Vav1 and the AP-1 complex, it elevates FOS, JUN, JUNB, and JUND, which are drivers of cellular differentiation. This suggests a potential application in modulating the immune response in cancer therapy .
Cytotoxic Activity Against Leukemia Cell Lines
The compound has demonstrated cytotoxic activity against a range of leukemia cell lines, including HL-60, THP-1, MOLT-4, MV-4-11, and K-562. It hampers the viability of these cells with varying potency, indicating its potential as a broad-spectrum anti-leukemic agent .
Induction of Apoptosis in Cancer Cells
Research has shown that this derivative can induce apoptosis in human leukemia cells at nanomolar concentrations. This is significant because it suggests that the compound can be effective at very low doses, which could potentially reduce side effects in therapeutic applications .
Toxicogenomic Study
A toxicogenomic study of the compound on sensitive leukemia cells revealed altered expression of sixteen genes. This indicates that the compound affects gene expression, which could be leveraged for targeted cancer therapies .
Differentiation-Coupled Apoptosis
The compound induces differentiation-coupled apoptosis, a process where cancer cells are driven to mature into a non-dividing state before undergoing apoptosis. This approach could be particularly useful for treating cancers that are resistant to traditional apoptosis-inducing agents .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have historically been invaluable as a source of therapeutic agents . They have been reported to exhibit a wide range of drug-like properties and physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been shown to exhibit various modes of action depending on their specific structure and the biological target they interact with .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Action Environment
It is known that environmental factors can greatly influence the action and efficacy of a compound .
properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCIFWAOZQFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



